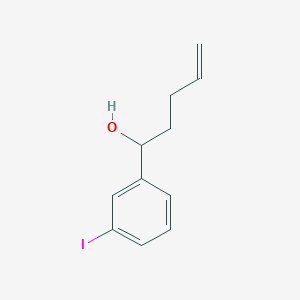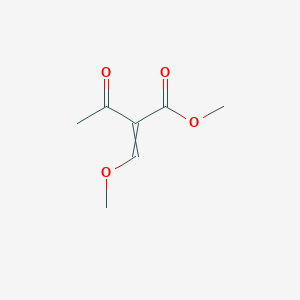
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea
Vue d'ensemble
Description
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea typically involves the reaction of 1-methyl-2-pyrrolidinone with p-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, enabling it to participate in redox reactions and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different reactivity.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Another compound with a pyrrolidine ring, known for its biological activity.
N-Methyl-2-pyrrolidone: A solvent with similar structural elements but different applications.
Uniqueness
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea is unique due to its combination of a pyrrolidine ring and a nitrophenyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14N4O3 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
1-(1-methylpyrrolidin-2-ylidene)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C12H14N4O3/c1-15-8-2-3-11(15)14-12(17)13-9-4-6-10(7-5-9)16(18)19/h4-7H,2-3,8H2,1H3,(H,13,17) |
Clé InChI |
VAODBZOYKXWEQR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B8537419.png)

![6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8537432.png)

![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)
![2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B8537457.png)
![3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate](/img/structure/B8537460.png)






